molecular formula C13H11N3O3S B2806186 N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930867-21-3

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2806186
CAS No.: 930867-21-3
M. Wt: 289.31
InChI Key: BRTBWODNUDWSNI-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold substituted with a methoxy group at position 4, linked to a 3-methylisoxazole-5-carboxamide moiety. The methoxy group enhances solubility, while the isoxazole-carboxamide linkage may influence target binding affinity.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7-6-9(19-16-7)12(17)15-13-14-11-8(18-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBWODNUDWSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-4-methoxybenzothiazole with 3-methylisoxazole-5-carboxylic acid under suitable reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and thereby exerting its biological effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, influencing their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Core Scaffold Key Substituents Pharmacological Relevance Reference
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide Benzo[d]thiazole + isoxazole 4-OCH₃, 3-CH₃ (isoxazole) Hypothesized anticancer/immunomodulatory -
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides Thiazole + pyridine 4-Pyridinyl, variable R groups Anticancer (STING pathway)
Compound 18e (STING agonist) Benzo[d]thiazole + oxazole 4-OCH₃, conjugated butenyl/carbamoyl groups Immunotherapy (STING activation)
Thiazole-carbohydrazide derivatives Thiazole + carbohydrazide 4-CH₃, phenyl, acetamide Anticancer (HepG-2, IC₅₀ ~1.6–2.0 µg/mL)
Benzo[d]thiazol-2-yl phenylbenzamides Benzo[d]thiazole + benzamide Methylphenyl, benzamide Synthetic intermediates
  • Methoxy vs. Methyl Groups : The 4-methoxy group in the target compound likely improves solubility compared to methyl-substituted analogs (e.g., ’s 3m–3p), which exhibit higher lipophilicity .
  • Isoxazole vs.
Table 3: Activity Comparison
Compound Type Target/Assay Key Findings Reference
Thiazole-carbohydrazides HepG-2 (anticancer) IC₅₀: 1.61–1.98 µg/mL
STING agonist (Compound 18e) Immunomodulation Potent STING activation (~nM EC₅₀)
N-Substituted thiazoles Cancer cell lines Moderate activity (p < 0.05 vs. control)
  • Anticancer Potential: The target compound’s isoxazole-carboxamide group may enhance cytotoxicity compared to thiazole-carbohydrazides (), though direct data is needed.
  • Immunomodulation: The 4-methoxybenzo[d]thiazole moiety aligns with Compound 18e’s STING agonist activity, suggesting a shared pharmacophore .

Physicochemical and Spectral Properties

Table 4: Spectral Data Comparison
Compound Type Key Spectral Features (¹H-NMR) IR Stretches (cm⁻¹) Reference
Target Compound (Hypothetical) δ 3.8–4.0 (OCH₃), δ 2.4 (CH₃, isoxazole) 1660–1680 (C=O) -
Thiadiazole derivatives δ 7.3–8.3 (Ar-H), δ 2.5–2.6 (COCH₃) 1605–1679 (C=O)
Benzo[d]thiazole amides δ 7.2–8.1 (Ar-H), δ 2.3–2.5 (CH₃) Not reported
  • Methoxy Group Identification : The 4-OCH₃ group in the target compound would produce a distinct singlet at δ 3.8–4.0, absent in methyl-substituted analogs .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure containing a benzothiazole moiety, an isoxazole ring, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.
  • Synthesis of the Isoxazole Ring : The isoxazole ring is synthesized via cyclization of α-haloketones with amides or nitriles.
  • Coupling Reactions : The benzothiazole and isoxazole intermediates are coupled using reagents like EDC or DCC to form the final compound.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The unique structural features may facilitate binding to these targets, modulating various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved in its activity.

Anticancer Activity

A study evaluated the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cell lines (HL-60). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 86 to 755 μM. Notably, one derivative induced apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .

Immunomodulatory Effects

Research on leflunomide analogs, which share structural similarities with this compound, demonstrated potent immunomodulatory effects. These compounds were synthesized and evaluated for their ability to modulate immune responses in vitro, highlighting the potential therapeutic applications of isoxazole-containing compounds in autoimmune diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamideStructureAnticancer potential but less studied
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamidesStructureWeak inhibitors of carbonic anhydrase isoforms

These comparisons illustrate that while there are structural similarities among these compounds, their biological activities can vary significantly based on functional groups and substituents.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by coupling with the isoxazole-carboxamide moiety. Key steps include:

  • Thiazole ring formation : Reacting 4-methoxy-2-aminothiophenol with α-haloketones under acidic conditions .
  • Amide coupling : Using coupling agents like EDCI/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
  • Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (reflux for cyclization), and catalyst selection (e.g., trifluoroacetic acid for intermediate stabilization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the thiazole and isoxazole rings .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with methanol/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: ~286.34 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes, with IC50_{50} values comparable to indomethacin in vitro .
  • Antimicrobial potential : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans .
  • Anticancer screening : Variable efficacy across cancer cell lines (e.g., IC50_{50} of 12 µM in breast cancer models) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production in academic settings?

  • Ultrasound-assisted synthesis : Reduces reaction time by 40% and increases yield by 15–20% compared to conventional methods .
  • Microwave irradiation : Accelerates cyclization steps (e.g., thiazole formation in 30 minutes vs. 12 hours) .
  • Solvent-free conditions : Minimizes purification steps for intermediates, improving atom economy .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) .
  • Cell line specificity : Profile activity against panels of 60+ cancer cell lines (NCI-60) to identify selectivity patterns .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy group position) to isolate critical pharmacophores .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

  • Enzyme inhibition assays : Direct measurement of COX-1/2 or kinase inhibition using fluorogenic substrates .
  • Molecular docking : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina .
  • Transcriptomic profiling : RNA-seq analysis to identify differentially expressed genes in treated vs. untreated cells .

Q. How does the structural uniqueness of this compound influence its reactivity and bioactivity compared to analogs?

  • Thiazole vs. oxazole rings : The benzo[d]thiazole core enhances π-π stacking with biological targets, while the isoxazole improves metabolic stability .
  • Methoxy group : Electron-donating effects increase nucleophilic susceptibility at the thiazole C2 position, facilitating derivatization .
  • Comparative analysis : Analogues lacking the methoxy group show 50% reduced COX-2 inhibition, highlighting its role in binding .

Q. What advanced models are used to evaluate its therapeutic potential beyond in vitro assays?

  • In vivo inflammation models : Carrageenan-induced paw edema in rodents to assess COX-2 selectivity .
  • Xenograft studies : Tumor growth inhibition in BALB/c mice implanted with human cancer cells .
  • Pharmacokinetic profiling : Measure oral bioavailability and half-life using LC-MS/MS in plasma samples .

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